4-Chloro-1-benzothiophene-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

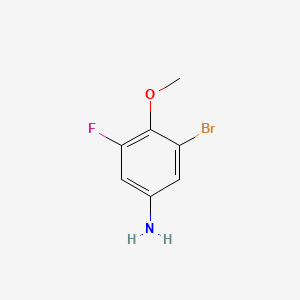

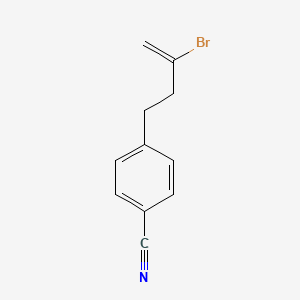

“4-Chloro-1-benzothiophene-2-carbohydrazide” is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.69 . It is also known by the IUPAC name 4-chloro-1H-1lambda3-benzo[b]thiophene-2-carbohydrazide .

Molecular Structure Analysis

The InChI code for “4-Chloro-1-benzothiophene-2-carbohydrazide” is 1S/C9H8ClN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4,14H,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Synthesis of Multisubstituted Benzothiophenes

4-Chloro-1-benzothiophene-2-carbohydrazide: is a valuable precursor in the synthesis of multisubstituted benzothiophenes. These compounds have significant applications in pharmaceutical sciences and materials chemistry . The ability to introduce various functional groups into the benzothiophene core allows for the creation of diverse molecules with potential therapeutic properties.

Aryne Chemistry Research

The compound plays a crucial role in aryne chemistry, where it can react with alkynyl sulfides to form benzothiophenes through a one-step intermolecular process . This method is praised for its simplicity and efficiency, which is essential for advancing synthetic methodologies in organic chemistry.

Proteomics Research

In proteomics, 4-Chloro-1-benzothiophene-2-carbohydrazide is used as a biochemical tool for studying protein expression and function . Its unique structure can help in probing the interaction between proteins and small molecules, aiding in the discovery of new biological pathways.

Antibiotic Development

This compound has been utilized in the design of new antibiotics targeting multidrug-resistant strains of bacteria such as Staphylococcus aureus . By combining the benzo[b]thiophene nucleus with bioactive functional groups, researchers can create novel antibiotics with improved efficacy.

Safety and Hazards

properties

IUPAC Name |

4-chloro-1-benzothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANIZGUMTFCCOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-benzothiophene-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.